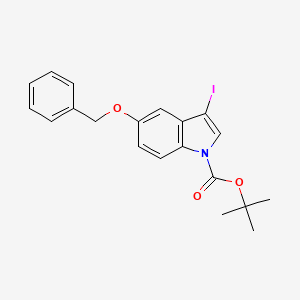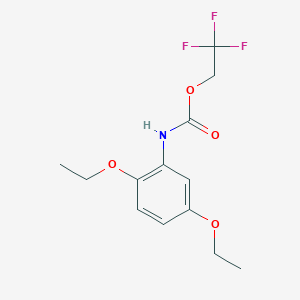
2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate” is a chemical compound with the molecular formula C11H12F3NO4 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate” can be represented by its InChI code: 1S/C11H12F3NO4/c1-3-19-9-5-6-11 (20-4-2)10 (7-9)17-12 (18)21-8-13 (14,15)16/h3-5H,6H2,1-2H3, (H,17,18) .
Scientific Research Applications
Crystalline Covalent Organic Frameworks
Condensation of derivatives with specific linkages yields crystalline covalent organic frameworks (COFs) characterized by excellent chemical and thermal stability, and permanent porosity. These materials expand the possibilities for porous materials in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
Directed Lithiation and Synthesis
Directed lithiation of carbamate derivatives allows for the systematic preparation of a variety of substituted products, showcasing their utility in organic synthesis and the development of new molecules (Smith et al., 2013).
Aryne Precursors and Organic Transformations
Carbamate derivatives serve as superior aryne precursors in organic transformations, facilitating the efficient and selective synthesis of biaryl compounds and expanding the toolbox for organic chemists (Ganta et al., 2007).
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives, including those with carbamate groups, exhibit significant antipathogenic activity against various bacterial strains. These findings highlight their potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthesis of Acyclic and Macrocyclic Compounds
Carbamate derivatives are key intermediates in the synthesis of acyclic and macrocyclic compounds, which have potential applications as artificial receptors for different substrates. This underscores their significance in supramolecular chemistry and material science (Seidel & Mazik, 2020).
CO2 Adducts Formation with Amine/Borane Pairs
The study of frustrated Lewis pairs (FLPs) involving carbamate derivatives reveals their ability to react with CO2, forming ammonium carbamatoborate salts and carbamate boryl esters. This research contributes to the understanding of CO2 capture and utilization strategies (Lu et al., 2013).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4/c1-3-19-9-5-6-11(20-4-2)10(7-9)17-12(18)21-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPNXIULMXGNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)
![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)
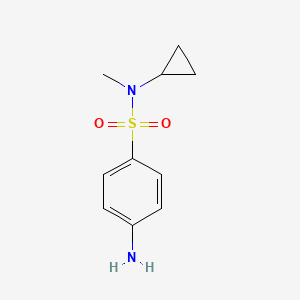
propylamine](/img/structure/B1519240.png)
![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)
![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)
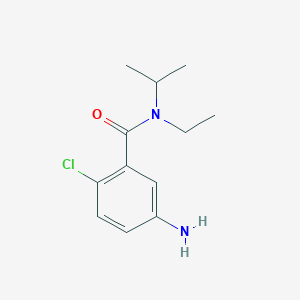
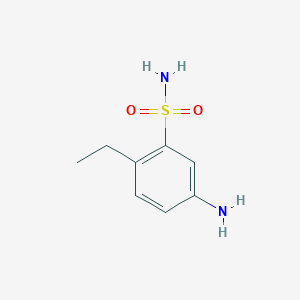
![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)
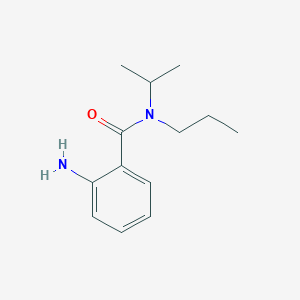
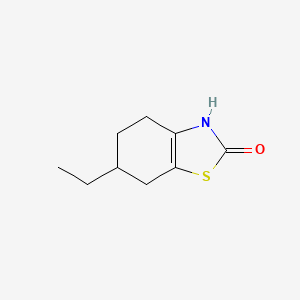
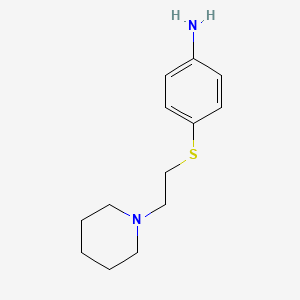
![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)
